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molecular formula C12H23NO3 B155403 N-Boc-4-piperidineethanol CAS No. 89151-44-0

N-Boc-4-piperidineethanol

Cat. No. B155403
M. Wt: 229.32 g/mol
InChI Key: YBNJZIDYXCGAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192969B2

Procedure details

To a solution of 263 mg of t-butyl 4-(2-ethoxy-2-oxoethyl)-tetrahydropyridine-1(2H)-carboxylate in 15 ml of tetrahydrofuran, 100 mg of lithiumaluminum hydride was added under cooling with ice, followed by 20 minutes' stirring at the same temperature. To the reaction liquid sodium sulfate decahydrate was added, stirred for 30 minutes and filtered with Celite. Distilling the solvent off under reduced pressure, 207 mg of the title compound was obtained.
Quantity
263 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[OH:3][CH2:4][CH2:5][CH:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:10][CH2:11]1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
263 mg
Type
reactant
Smiles
C(C)OC(CC1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
' stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCCC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 207 mg
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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